

Chemical and physical properties of [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine
	ne
Cat. No.:	B113093

[Get Quote](#)

An In-depth Technical Guide to [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine, a substituted phenethylamine derivative, is a key intermediate in the synthesis of various pharmaceuticals, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI), Venlafaxine. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in the synthesis of pharmacologically active compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine, also known by its IUPAC name 1-(4-methoxyphenyl)-N,N-dimethylethane-1,2-diamine, is a yellow liquid at room temperature.[\[1\]](#)[\[2\]](#)

While experimental data for some physical properties like melting and boiling points are not widely reported, its fundamental chemical characteristics are well-documented.

Table 1: Chemical and Physical Properties of **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**

Property	Value	Source(s)
IUPAC Name	1-(4-methoxyphenyl)-N,N-dimethylethane-1,2-diamine	[3]
Synonyms	[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine, 4-Methoxyphenyl-2-amino-N,N-dimethylethanamine, 1-(4-Methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine	[3][4]
CAS Number	851169-57-8	[3][4]
Molecular Formula	C ₁₁ H ₁₈ N ₂ O	[3][4]
Molecular Weight	194.27 g/mol	[3]
Appearance	Yellow Liquid	[4]
Predicted XlogP	0.8	[3]
Purity	≥ 95% (NMR)	[4]

Experimental Protocols

As a crucial intermediate, the synthesis of **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine** is a key step in the production of Venlafaxine. The following protocols are based on established synthetic routes for Venlafaxine intermediates.

Synthesis of the Precursor: 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol

A common method for synthesizing the precursor to our target molecule involves the condensation of p-methoxyphenylacetonitrile with cyclohexanone.[\[5\]](#)

Materials:

- p-methoxyphenylacetonitrile
- Cyclohexanone
- Sodium hydroxide (NaOH)
- Tetrabutylammonium hydrogen sulfate (TBAHSO₄) (Phase transfer catalyst)
- Solvent (e.g., Methanol)
- Ethyl acetate
- Petroleum ether

Procedure:

- In a reaction vessel, dissolve p-methoxyphenylacetonitrile and cyclohexanone in a suitable solvent.
- Add a catalytic amount of a strong base, such as sodium hydroxide. A phase transfer catalyst like tetrabutylammonium hydrogen sulfate can be employed to improve the reaction rate between the aqueous and organic phases.[\[5\]](#)
- The base facilitates the deprotonation of the alpha-carbon of p-methoxyphenylacetonitrile, forming a carbanion.[\[5\]](#)
- This nucleophilic carbanion then attacks the carbonyl carbon of cyclohexanone.
- Following the reaction, protonation of the resulting alkoxide intermediate yields 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol.[\[5\]](#)
- Isolate the crude product, for example, by filtration.

- Purify the product by crystallization using a suitable solvent system, such as ethyl acetate and petroleum ether, to obtain a white crystalline solid.[5]

Synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

The nitrile group of the precursor is then reduced to a primary amine.

Materials:

- 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol
- Reducing agent (e.g., Raney Nickel with hydrogen gas, or Sodium Borohydride with a catalyst)
- Solvent (e.g., Methanol, Acetic Acid)
- Ammonia (if using Raney Nickel)

Procedure using Raney Nickel:

- Dissolve 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol in methanol containing anhydrous ammonia.
- Add Raney Nickel as the catalyst.
- Conduct the hydrogenation under hydrogen pressure (e.g., 10 atm) at a controlled temperature (e.g., 35-40 °C) for a specified duration (e.g., 3 hours).[2]
- After the reaction is complete, filter off the catalyst.
- Concentrate the filtrate to obtain 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

N-methylation to form [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine

The final step involves the methylation of the primary amine. A common method is the Eschweiler-Clarke reaction.

Materials:

- 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
- Formaldehyde (40% solution)
- Formic acid
- Water
- Chloroform
- Sodium hydroxide solution
- Isopropyl alcohol

Procedure:

- Create a mixture of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, formic acid, 40% formaldehyde solution, and water.
- Heat the reaction mixture (e.g., at 90-98°C) for an extended period (e.g., 19 hours).[\[6\]](#)
- After cooling, wash the reaction mass with chloroform.
- Basify the aqueous layer with a sodium hydroxide solution.
- Extract the product with chloroform.
- Evaporate the organic layer to yield an oily residue, which is the target compound, **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**.[\[6\]](#)

Analytical Methods

The analysis of **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine** can be adapted from the methods used for its successor, Venlafaxine.

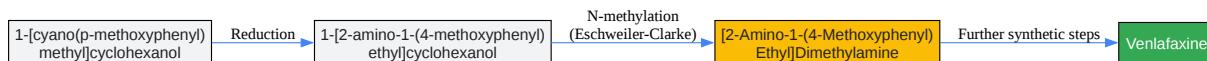
High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of Venlafaxine and its intermediates.

- Mobile Phase: A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.[\[7\]](#) The proportions can be varied in a gradient elution program to achieve optimal separation.[\[7\]](#)
- Stationary Phase: A C18 column is commonly used.
- Detection: UV detection at a wavelength of approximately 225 nm is suitable for this compound.[\[8\]](#)
- Sample Preparation: The sample, a yellow liquid, should be dissolved in a suitable solvent, likely the mobile phase, and filtered before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both separation and structural information, making it a powerful analytical tool.

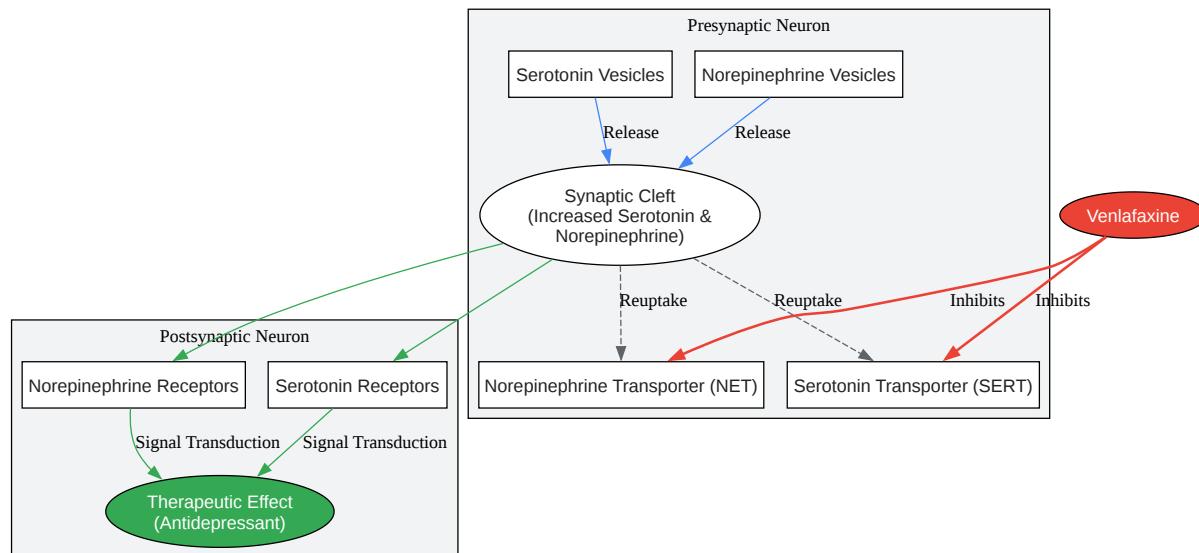

- Column: A non-polar or medium-polarity capillary column would be appropriate.
- Carrier Gas: Helium is a common choice.
- Injection: A split/splitless injector is typically used.
- Ionization: Electron ionization (EI) is standard for generating mass spectra.
- Derivatization: For compounds with amine groups, derivatization might be necessary to improve chromatographic properties and thermal stability.

Role in Pharmaceutical Synthesis and Biological Context

[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine is a pivotal intermediate in the synthesis of Venlafaxine, a widely prescribed antidepressant.[\[4\]](#) The ultimate biological activity lies with Venlafaxine, which functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).
[\[1\]](#)[\[9\]](#)[\[10\]](#)

Synthetic Pathway to Venlafaxine

The following diagram illustrates the synthetic route from the precursor to Venlafaxine, highlighting the position of **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway to Venlafaxine.

Mechanism of Action of Venlafaxine

Venlafaxine exerts its therapeutic effect by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing their concentrations and enhancing neurotransmission.^{[1][11]} At higher doses, it also weakly inhibits the reuptake of dopamine.^[9]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Venlafaxine.

Conclusion

[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine is a compound of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of Venlafaxine. While some of its physical properties require further experimental determination, its chemical identity and synthetic utility are well-established. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers working with this

compound. A thorough understanding of its properties and synthesis is essential for the efficient development and production of important pharmaceuticals that rely on this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN101503365B - Preparation of venlafaxine intermediate 1-[2-amino-1-(4-methoxy phenyl)ethyl] cyclohexanol - Google Patents [patents.google.com]
- 2. uomphysics.net [uomphysics.net]
- 3. strem.com [strem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. The solubility behaviour and thermodynamic relations of the three forms of Venlafaxine free base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-METHOXY-O-PHENYLENEDIAMINE(102-51-2) 1H NMR [m.chemicalbook.com]
- 7. rndsystems.com [rndsystems.com]
- 8. rsc.org [rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Process for the preparation of highly pure 1-[2- dimethylamino-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [Chemical and physical properties of [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113093#chemical-and-physical-properties-of-2-amino-1-4-methoxyphenyl-ethyl-dimethylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com